molecular formula C5H7BO2S2 B1586637 5-(Methylsulfanyl)-2-thienylboronic acid CAS No. 499769-93-6

5-(Methylsulfanyl)-2-thienylboronic acid

Cat. No. B1586637
CAS RN: 499769-93-6
M. Wt: 174.1 g/mol
InChI Key: VJIBVVHZWZYSGG-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-2-thienylboronic acid, also known as 5-MSTB, is an organoboronic acid that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. It is an important building block in the synthesis of various organic compounds and has been used in a range of studies related to drug discovery and development.

Scientific Research Applications

Synthesis of Arylthiophene Derivatives

A study by Hergert et al. (2018) presented a copper-facilitated Suzuki-Miyaura coupling for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes. This technique leverages the instability of 5-formyl-2-thiopheneboronic acid, a related compound, to achieve improved yields and purities of 5-arylthiophene derivatives through a one-pot borylation–copper(I) chloride co-catalyzed reaction. The method avoids the acidic liberation step of boronic acid species, demonstrating the utility of thiopheneboronic acid derivatives in synthesizing complex organic molecules (Hergert et al., 2018).

Pharmacological Aspects of Thiophene Derivatives

Ikram et al. (2015) explored the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene via a palladium-catalyzed Suzuki cross-coupling reaction. This study found that the electronic effects of different substituents on arylboronic acids influence the pharmacological properties of the synthesized thiophene molecules, including their haemolytic, biofilm inhibition, and anti-thrombolytic activities. This indicates the potential medicinal applications of these newly synthesized compounds, highlighting the role of boronic acid derivatives in developing pharmacologically active molecules (Ikram et al., 2015).

Catalysis and Chemical Transformations

Yamashita et al. (2013) reported that primary alkylboronic acids, such as methylboronic acid, exhibit high catalytic activities for the dehydrative amide condensation of α-hydroxycarboxylic acids. These catalysts outperform arylboronic acids, underscoring the versatility of boronic acid derivatives in catalyzing key chemical reactions for synthesizing amide compounds. This study emphasizes the significance of boronic acids in facilitating efficient and scalable chemical transformations (Yamashita et al., 2013).

Material Science and Nanotechnology

Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for preparing thin-film composite nanofiltration membranes. These membranes demonstrated enhanced water flux and dye rejection capabilities, attributed to the improved surface hydrophilicity provided by sulfonated aromatic diamine monomers. The research showcases the application of boronic acid derivatives in developing advanced materials for environmental and water purification technologies (Liu et al., 2012).

properties

IUPAC Name

(5-methylsulfanylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO2S2/c1-9-5-3-2-4(10-5)6(7)8/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIBVVHZWZYSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383272
Record name [5-(Methylsulfanyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

499769-93-6
Record name B-[5-(Methylthio)-2-thienyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499769-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Methylsulfanyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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